molecular formula C16H19NO2S B1275565 Ethyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate CAS No. 350990-31-7

Ethyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate

Cat. No. B1275565
CAS RN: 350990-31-7
M. Wt: 289.4 g/mol
InChI Key: ZWRWPVFGJBLNNN-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate is a chemical compound . It is a derivative of 2-aminothiazole, a sulfur- and nitrogen-containing heterocyclic compound . 2-Aminothiazoles are known for their wide range of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of various heterocyclic compounds. The thiophene ring, present in the structure, is a common motif in many pharmaceuticals and can be further functionalized to create diverse heterocyclic structures. These structures are significant due to their chemical and biomedical relevance, particularly in the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds .

Multicomponent Reactions

In multicomponent reactions, this compound can be utilized to introduce complexity and diversity into the resulting molecules. Such reactions are valuable in organic synthesis because they allow for the efficient construction of complex molecules from simpler ones, often with high atom economy and in a single reaction vessel .

Biological Activity

Compounds containing the indole moiety, which can be synthesized from this compound, are known for their wide range of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This highlights the potential of Ethyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate as a starting point for the development of new therapeutic agents .

Pharmaceutical Applications

The structural features of this compound, such as the ethyl ester group and the amino substituent, make it a valuable intermediate in pharmaceutical synthesis. It can be transformed into various pharmacophores that are integral to drugs targeting a wide array of diseases .

Material Science

Thiophene derivatives are known for their conductive properties, making them suitable for applications in material science, particularly in the field of organic electronics. They can be used in the development of organic semiconductors, solar cells, and light-emitting diodes (LEDs) .

Catalysis

The compound’s structure allows for its use in catalysis, particularly in reactions requiring the stabilization of intermediates through aromatic interactions. This can lead to the development of new catalytic methods that are more efficient and selective .

Agricultural Chemistry

Indole derivatives, which can be synthesized from this compound, play a role in plant growth and development. Indole-3-acetic acid, for example, is a plant hormone that regulates various aspects of plant growth. This compound could be used to synthesize analogs of such hormones, potentially leading to new agricultural chemicals .

Environmental Science

The compound’s potential to form complex heterocycles can be exploited in environmental science, particularly in the synthesis of molecules capable of binding to pollutants or acting as sensors for environmental monitoring .

properties

IUPAC Name

ethyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-5-19-16(18)14-13(11(4)20-15(14)17)12-8-9(2)6-7-10(12)3/h6-8H,5,17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRWPVFGJBLNNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=C(C=CC(=C2)C)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396528
Record name ethyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate

CAS RN

350990-31-7
Record name ethyl 2-amino-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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